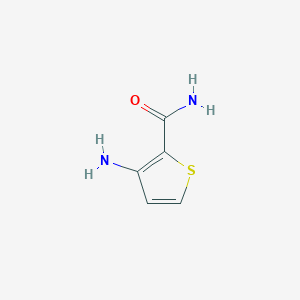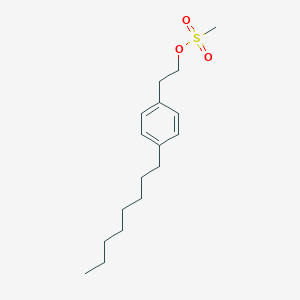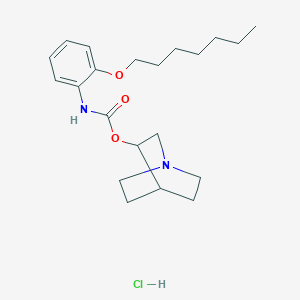
2,7-Dibromphenanthren
Übersicht
Beschreibung
2,7-Dibromophenanthrene is a polycyclic aromatic hydrocarbon that has been the subject of various studies due to its potential as a precursor for the synthesis of complex organic molecules, including conjugated polymers and organic photocatalysts. The presence of bromine atoms at the 2,7-positions on the phenanthrene core allows for further functionalization through various chemical reactions .
Synthesis Analysis
The synthesis of derivatives of 2,7-dibromophenanthrene has been achieved through different methods. One approach involves a one-pot reaction to obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene, which serves as a precursor for poly(phenanthrene) and poly(phenanthrylene-vinylene) . Another study describes the self-assembly of 7,10-dibromo-2,3-dicyanopyrazinophenanthrene aggregates, which act as organophotocatalysts . Additionally, the synthesis of 2,7-diazaphenanthrene derivatives has been reported, highlighting the versatility of the phenanthrene scaffold .
Molecular Structure Analysis
The molecular structure of 2,7-dibromophenanthrene derivatives can exhibit significant distortion from planarity due to intramolecular overcrowding, as observed in the crystal structure of 2,7-dibromo-4,5-bis-(2-pyridyl)phenanthrene-3,6-diol . This distortion can influence the physical and chemical properties of the molecules and their interactions in the solid state.
Chemical Reactions Analysis
Chemical reactions involving 2,7-dibromophenanthrene derivatives are diverse and include the formation of Caryl–Oacyl bonds under visible-light-induced conditions , cascade reactions to synthesize functionalized 9-amino-10-arylphenanthrenes , and the Pictet-Spengler reaction to transform products into phenanthroindolizidine and phenanthroquinolizidine alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-dibromophenanthrene derivatives are influenced by their molecular structure and the substituents attached to the phenanthrene core. For instance, the crystal packing of a coordination polymer incorporating phenanthrene molecules is dominated by stacking interactions between aromatic moieties . The electronic properties of these derivatives are also of interest for their potential use in materials science, particularly in the context of conjugated polymers and photocatalysis .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2,7-Dibromphenanthren wird in der chemischen Synthese verwendet . Die Bromfunktionsgruppen an den 2,7-Positionen führen zu weiteren C-C-Bildungsreaktionen, um die Konjugation zu seiner Kernstruktur zu erweitern .
Zwischenprodukt für Halbleitermoleküle
Diese Verbindung dient als sehr nützliches Zwischenprodukt für die Synthese von halbleitenden kleinen Molekülen . Es spielt eine entscheidende Rolle bei der Entwicklung von Materialien für elektronische Geräte.
Zwischenprodukt für Oligomere
This compound wird auch als Zwischenprodukt für die Synthese von Oligomeren verwendet . Diese Oligomere können in verschiedenen Anwendungen eingesetzt werden, darunter organische Feldeffekttransistoren (OFETs), organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs).
Zwischenprodukt für Polymere
Neben kleinen Molekülen und Oligomeren wird this compound auch bei der Synthese von Polymeren verwendet . Diese Polymere können in einer Vielzahl von Anwendungen eingesetzt werden, darunter elektronische Geräte.
Organische Feldeffekttransistoren (OFETs)
Die mit this compound synthetisierten halbleitenden kleinen Moleküle, Oligomere und Polymere können bei der Herstellung von OFETs verwendet werden . OFETs werden in einer Vielzahl von elektronischen Geräten eingesetzt, darunter flexible Displays und Sensoren.
Organische Leuchtdioden (OLEDs)
This compound wird bei der Synthese von Materialien für OLEDs verwendet . OLEDs werden in einer Vielzahl von Anwendungen eingesetzt, darunter Displaytechnologie und Beleuchtung.
Organische Photovoltaik (OPVs)
Die mit this compound synthetisierten Materialien können in OPVs verwendet werden . OPVs sind eine Art Solarzelle, die organische Materialien verwendet, um Licht in Elektrizität umzuwandeln.
Quinoxalin-Synthese
Das Diketon in this compound kann durch Kondensation mit Diaminen Quinoxaline bilden . Quinoxaline haben verschiedene Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.
Safety and Hazards
When handling 2,7-Dibromophenanthrene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Wirkmechanismus
Target of Action
2,7-Dibromophenanthrene is primarily used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the molecular structures of these materials, where it contributes to the formation of extended conjugation and quinoxalines .
Mode of Action
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene give rise to further C-C formation reactions to extend conjugation to its core structure . Additionally, its diketone can form quinoxalines via condensation with diamines . This interaction with its targets results in changes to the molecular structure of the resulting compounds, influencing their semiconducting properties .
Result of Action
The result of 2,7-Dibromophenanthrene’s action is the formation of semiconducting small molecules, oligomers, and polymers with specific electronic properties . For instance, it has been used in the development of pure organic-based phosphorescent light-emitting diodes .
Eigenschaften
IUPAC Name |
2,7-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWMVTZPZDKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457765 | |
| Record name | 2,7-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62325-30-8 | |
| Record name | 2,7-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,7-Dibromophenanthrene?
A1: 2,7-Dibromophenanthrene has the molecular formula C14H8Br2 and a molecular weight of 336.04 g/mol. While the abstract does not provide specific spectroscopic data, we can expect characteristic signals in techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.
Q2: Can you describe the historical context and milestones in the research of 2,7-Dibromophenanthrene?
A2: The provided research paper, "Conversion of 2,7-Dibromofluorene to 2,7-Dibromophenanthrene" [], directly points to a key historical milestone. This paper likely details a synthetic method for producing 2,7-Dibromophenanthrene from 2,7-Dibromofluorene. Further research is needed to uncover the full historical context and other potential milestones related to this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


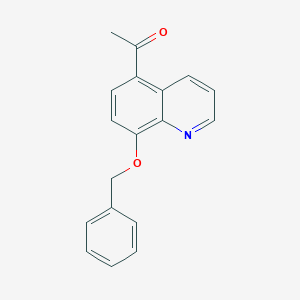

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)
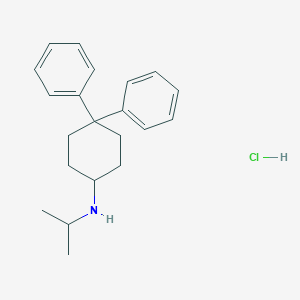
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

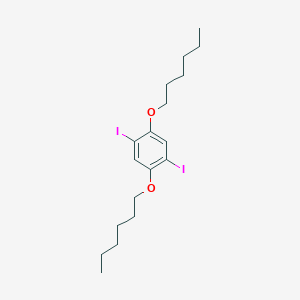

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
